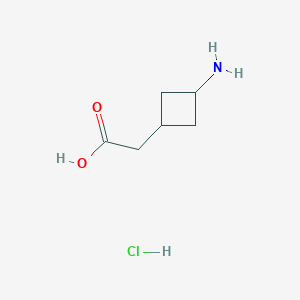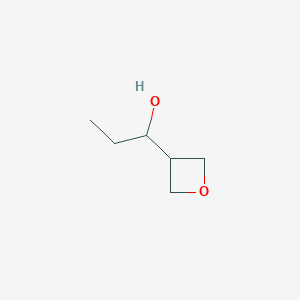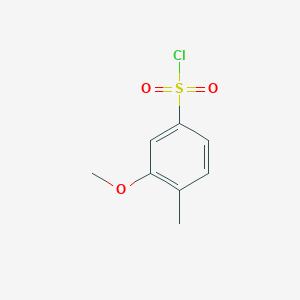![molecular formula C24H21N5O B3105319 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide CAS No. 152459-96-6](/img/structure/B3105319.png)
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
概要
説明
The compound “4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide” is a polytopic molecule that has been structurally characterized only in the form of its piperazin-1-ium salt . It is known to be used in the synthesis of Nilotinib , a therapeutic agent used to treat leukemia .
Synthesis Analysis
The synthesis of this compound involves a divergent synthesis, making use of a Curtius rearrangement . It has been used as an intermediate in the synthesis of Nilotinib . A novel synthesis method has been developed for the synthesis of imatinib and two of its intermediates .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been found that this flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a divergent synthesis, making use of a Curtius rearrangement . The compound has been used as an intermediate in the synthesis of Nilotinib .Physical And Chemical Properties Analysis
The compound is a solid with an empirical formula of C17H13N3O2 and a molecular weight of 291.30 . It has a SMILES string of CC(C=CC(C(O)=O)=C1)=C1C2=NC=CC(C3=CC=CN=C3)=N2 .科学的研究の応用
Cancer Treatment
Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This compound is used for the treatment of different types of cancers such as chronic Myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), Philadelphia chromosome-positive (ph+), certain types of gastrointestinal stromal tumors (GIST), and hypereosinophilic syndrome (HES) .
Impurity Analysis
A high-resolution LC method with MS-compatible mobile phases has been developed for the separation of imatinib and its related impurities . This method provides efficient separations with baseline component resolution and is readily hyphenated with mass spectrometry .
Genotoxic Impurity Evaluation
During the process of Imatinib mesylate synthesis, the formation of various Imatinib impurities was observed, which may or may not act as genotoxic on cells or DNA and will cause mutation . The synthesized compounds were characterized and confirmed by using IR, 1H-NMR and Mass Spectrometry for evaluation of genotoxic nature of imatinib impurities .
Structural Elucidation
The structure of the freebase Imatinib, which precipitated from a 1:10 mixture with arginine, has been presented . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .
Synthesis of Imatinib and its Intermediates
A convenient method has been developed for the synthesis of imatinib and two of its intermediates . The resulting amine was condensed with 4- [ (4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4- (chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib in good yield and high purity .
Treatment of Ang II-mediated Diseases
A PDGF receptor tyrosine kinase inhibitor, especially a 4-(4-methylpiperazin-l-ylmethyl)-N[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide of the formula can be used in the treatment of angiotensin II-induced diseases . This compound can be used in combination with an antihypertensive, an aldosterone antagonist, an aldosterone synthase inhibitor and/or an angiotensin receptor blocker agent for the treatment of hypertension and hypertension-induced diseases .
作用機序
Target of Action
The primary target of this compound, also known as Imatinib impurity 3, is tyrosine kinase enzymes . These enzymes play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase enzymes, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinase enzymes affects various biochemical pathways. Specifically, it impacts the BCR-ABL (Abelson proto-oncogene-break point cluster region) platelet-derived factor receptor (PDGF-R) and C-kit pathways . These pathways are involved in cell growth and differentiation, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds like imatinib are well absorbed after oral administration and are widely bound to plasma proteins . The terminal elimination half-life of Imatinib in plasma ranges from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH and nearly insoluble at pH 8.0
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in cancer cells . This leads to a reduction in the size of tumors and can potentially lead to the complete elimination of cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, the presence of certain proteins in the body can affect the binding of the compound to its target
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-16-5-8-18(9-6-16)23(30)27-20-10-7-17(2)22(14-20)29-24-26-13-11-21(28-24)19-4-3-12-25-15-19/h3-15H,1-2H3,(H,27,30)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRFGYYRZITCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105242.png)

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105255.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/structure/B3105277.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)


![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)


